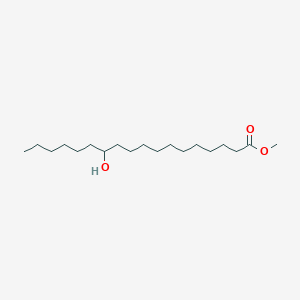

Methyl 12-hydroxystearate

描述

Contextualization within Fatty Acid Metabolite and Derivative Research

Methyl 12-hydroxyoctadecanoate (B1258542) is a significant compound within the broader field of fatty acid research. Fatty acids and their derivatives are fundamental to biochemistry and are increasingly being explored as renewable feedstocks in chemical manufacturing. This compound is a saturated C18 hydroxy fatty acid ester, placing it in the category of long-chain fatty acid derivatives. larodan.comnih.gov

The primary route to synthesizing Methyl 12-hydroxyoctadecanoate involves the modification of ricinoleic acid (12-hydroxy-9-octadecenoic acid), a naturally occurring unsaturated hydroxy fatty acid found in abundance in castor oil. dss.go.th The process typically involves two main steps:

Hydrogenation: The double bond in the ricinoleic acid molecule is saturated to convert it into 12-hydroxystearic acid. researchgate.net

Esterification: The carboxylic acid group of 12-hydroxystearic acid is esterified with methanol (B129727), often using a catalyst, to produce Methyl 12-hydroxyoctadecanoate. lookchem.com

Alternative synthesis can be achieved through the transesterification of castor oil with methanol, followed by hydrogenation of the resulting methyl ricinoleate (B1264116). evitachem.com Research has also explored biocatalytic production methods, utilizing enzymes like lipase (B570770) to create these esters in a more environmentally benign manner. researchgate.net These synthesis pathways highlight the compound's role as a direct derivative of a readily available bio-resource, making it an important subject in oleochemical research. dss.go.th Its structure serves as a model for the chemical modification of other fatty acids for use in various applications. dss.go.th

Table 1: Physicochemical Properties of Methyl 12-hydroxyoctadecanoate

| Property | Value |

|---|---|

| Synonyms | Methyl 12-hydroxystearate, 12-Hydroxyoctadecanoic acid methyl ester nih.gov |

| CAS Number | 141-23-1 nih.gov |

| Molecular Formula | C₁₉H₃₈O₃ nih.gov |

| Molecular Weight | 314.5 g/mol nih.gov |

| Appearance | White, waxy solid; flakes or rods echemi.comscbt.com |

| Melting Point | ~48-53.5 °C lookchem.comechemi.com |

| Boiling Point | ~350-400 °C evitachem.comechemi.com |

| Solubility | Insoluble in water; limited solubility in organic solvents nih.govechemi.com |

Significance in Sustainable Chemistry and Biomaterial Science

The significance of Methyl 12-hydroxyoctadecanoate in sustainable chemistry and biomaterial science is substantial, primarily due to its renewable origin and its utility as a monomer for creating bio-based polymers. evitachem.comacspubs.org Its role as a building block for biodegradable and chemically recyclable materials addresses the growing demand for alternatives to petroleum-based plastics. researchgate.net

In biomaterial science, the dual functionality of Methyl 12-hydroxyoctadecanoate is key. The hydroxyl group can participate in polycondensation reactions, while the ester group can be modified, allowing for the synthesis of a variety of polyesters. researchgate.net Researchers have successfully used it as an AB-type monomer, where the hydroxyl end of one molecule reacts with the ester end of another, to synthesize high molecular weight polyesters. researchgate.net

A notable area of research is its copolymerization with other bio-based monomers. For instance, studies on the enzymatic copolymerization of Methyl 12-hydroxyoctadecanoate (12HS) with 12-hydroxydodecanoic acid (12HD) have shown that the resulting copolymers, poly(12HD-co-12HS), exhibit a wide range of thermomechanical properties. researchgate.net Pure poly(12HD) is a crystalline polyester, but incorporating 12HS units systematically reduces the crystallinity and melting temperature. researchgate.net This allows for the tuning of the material's properties, from a hard, crystalline solid to a soft, amorphous elastomer, by simply adjusting the monomer ratio. researchgate.net

Table 2: Research Findings on Poly(12HD-co-12HS) Copolymers

| 12HS Content (mol-%) | Melting Temp (Tₘ) | Young's Modulus | Material Property |

|---|---|---|---|

| 0 | 87.6 °C | High | Crystalline Polyester researchgate.net |

| 36 | Lowered | Lowered | Elastic Behavior researchgate.net |

This tunability makes these copolymers suitable for a vast array of applications currently dominated by synthetic polymers. researchgate.net Furthermore, these bio-based polyesters have demonstrated excellent biodegradability and potential for chemical recycling using lipase, underscoring their credentials as sustainable materials. researchgate.net Beyond polymerization, Methyl 12-hydroxyoctadecanoate is also used as a bio-based plasticizer and processing aid in rubber and other polymer formulations, improving flexibility and gloss. specialchem.com

属性

IUPAC Name |

methyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOWEQKPMPWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027086 | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid, White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 12-hydroxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS | |

CAS No. |

141-23-1 | |

| Record name | Methyl 12-hydroxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 12-hydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HYDROXYSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7UC7KGL82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

48 °C | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Methyl 12 Hydroxyoctadecanoate

Enzymatic and Biocatalytic Synthesis Approaches

Lipase-Catalyzed Preparations and Polycondensation

The enzymatic synthesis of methyl 12-hydroxyoctadecanoate (B1258542) and its subsequent polymerization using lipases represents a significant advancement in green chemistry, offering an environmentally benign alternative to traditional chemical methods. Lipases, particularly from Candida antarctica, have demonstrated high efficacy in both the esterification of 12-hydroxyoctadecanoic acid to its methyl ester and the polycondensation of the resulting monomer.

Lipase-catalyzed esterification provides a highly selective method for the synthesis of methyl 12-hydroxyoctadecanoate. This biocatalytic approach operates under mild reaction conditions, minimizing the formation of byproducts and the need for harsh chemical reagents. The specificity of the lipase (B570770) ensures that the esterification occurs at the carboxylic acid group without affecting the hydroxyl group, a level of precision that can be challenging to achieve with conventional chemical catalysis. For instance, the esterification of 12-hydroxystearic acid with methanol (B129727) can be efficiently catalyzed by lipases such as Candida antarctica lipase A (CALA) lookchem.com.

Following the synthesis of the monomer, lipases are also employed in its polycondensation to produce polyesters. Immobilized lipase from Candida antarctica (often referred to as Novozym 435) is a widely used catalyst for this purpose nih.govresearchgate.net. The polycondensation of methyl 12-hydroxyoctadecanoate, often in combination with other hydroxy acids like 12-hydroxydodecanoic acid, allows for the synthesis of high molecular weight copolyesters nih.govresearchgate.net. These reactions are typically carried out in organic solvents like toluene (B28343) at elevated temperatures (e.g., 90°C) and often in the presence of molecular sieves to remove the water or alcohol byproduct, thereby driving the reaction towards polymer formation nih.govresearchgate.net. The resulting polyesters exhibit a range of thermal and mechanical properties that can be tailored by adjusting the comonomer ratio, making them suitable for applications such as biodegradable elastomers nih.govresearchgate.net.

Table 1: Lipase-Catalyzed Polycondensation of Methyl 12-hydroxyoctadecanoate

| Lipase Source | Co-monomer | Solvent | Temperature (°C) | Key Findings | Reference |

| Candida antarctica (IM-CA) | 12-hydroxydodecanoic acid | Toluene | 90 | Produced high molecular weight copolymers; properties tunable by monomer ratio. | nih.govresearchgate.net |

| Burkholderia cepacia | Dimethyl itaconate, Butane-1,4-diol | - | - | Resulted in a biobased elastomer with a molecular weight of 160,000 g/mol after thermal crosslinking. | researchgate.net |

Whole-Cell Biocatalysis for Fatty Acid Conversions

Whole-cell biocatalysis presents a promising avenue for the sustainable production of the precursor for methyl 12-hydroxyoctadecanoate, namely 12-hydroxyoctadecanoic acid, from renewable feedstocks. This approach leverages the metabolic pathways of microorganisms, such as genetically engineered Escherichia coli, to convert fatty acids or even simple sugars like glucose into valuable hydroxy fatty acids d-nb.infonih.gov.

While direct production of methyl 12-hydroxyoctadecanoate via whole-cell biocatalysis is not extensively documented, the synthesis of the precursor acid is well-established. Recombinant E. coli strains have been engineered to express specific enzymes, such as hydratases or hydroxylases, that introduce a hydroxyl group at a specific position on the fatty acid chain d-nb.infosnu.ac.kr. For instance, oleate (B1233923) hydratase from Stenotrophomonas maltophilia has been expressed in E. coli to produce 10-hydroxystearic acid from oleic acid with high efficiency snu.ac.kr. Similar strategies could be adapted to target the 12th position of stearic acid.

The advantage of whole-cell biocatalysis lies in its ability to perform multi-step syntheses in a single pot, utilizing the cell's own machinery for cofactor regeneration and enzyme production taylorfrancis.com. For example, engineered E. coli can be designed to first synthesize fatty acids from glucose and then hydroxylate them to the desired hydroxy fatty acid nih.gov. The produced 12-hydroxyoctadecanoic acid can then be extracted and subsequently esterified to methyl 12-hydroxyoctadecanoate using either chemical methods or lipase-catalyzed reactions as described previously.

Table 2: Whole-Cell Biocatalysis for Hydroxy Fatty Acid Production

| Microorganism | Engineered Enzyme(s) | Substrate | Product | Key Findings | Reference |

| Escherichia coli | Oleate hydratase (Stenotrophomonas maltophilia) | Oleic acid | 10-hydroxystearic acid | Achieved a production of approximately 46 g/L. | snu.ac.kr |

| Escherichia coli | Acetyl-CoA carboxylase, Thioesterase, Fatty acid hydroxylase (CYP102A1) | Glucose | Hydroxy fatty acids | Successfully produced hydroxy fatty acids directly from glucose. | d-nb.infonih.gov |

| Lactobacillus rhamnosus | Native hydratase | Oleic acid | (R)-10-hydroxystearic acid | Demonstrated regio- and stereoselective hydration of fatty acids. | mdpi.com |

Chemical Reactivity and Derivatization Studies of Methyl 12 Hydroxyoctadecanoate

Esterification Reactions with Diverse Alcohols

The secondary hydroxyl group at the C-12 position of Methyl 12-hydroxyoctadecanoate (B1258542) is a key site for esterification reactions. This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form a new ester linkage. The parent compound itself is formed through the direct esterification of 12-Hydroxystearic acid with methanol (B129727) lookchem.comchemicalbook.com.

Further esterification at the C-12 hydroxyl group can be accomplished with a wide range of alcohols, including complex molecules like phenolic acids. This has been demonstrated in the preparation of ricinoleate-based lipoconjugates, where the hydroxyl group is linked to phenolic acids to create novel compounds with potential antioxidant and antifungal properties lookchem.comchemicalbook.com. This reaction highlights the accessibility of the hydroxyl group for creating diesters and other multifunctional molecules.

Oxidation Pathways to Ketone and Aldehyde Derivatives

The secondary alcohol functional group of Methyl 12-hydroxyoctadecanoate can be oxidized to yield a ketone. This transformation converts the hydroxyl group at the C-12 position into a carbonyl group, forming Methyl 12-oxooctadecanoate. This is a standard reaction for secondary alcohols and can be achieved using various oxidizing agents.

While the direct synthesis is a fundamental organic transformation, the formation of methyl ketones is also observed as a tertiary product during lipid oxidation at elevated temperatures researchgate.netnih.gov. Studies on lipid degradation show that methyl ketones can be derived from the oxidation of fatty acids, indicating that under certain conditions, the hydroxylated fatty acid ester can be a precursor to its keto derivative researchgate.netnih.gov. The formation of an aldehyde from the secondary alcohol at the C-12 position is not a direct pathway and would necessitate cleavage of a carbon-carbon bond, a more complex process than simple oxidation.

Hydrogenation of Unsaturated Analogues and Subsequent Transformations

Methyl 12-hydroxyoctadecanoate is the saturated analogue of methyl ricinoleate (B1264116) (methyl 12-hydroxy-9-octadecenoate). The conversion of methyl ricinoleate to Methyl 12-hydroxyoctadecanoate is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bond at the C-9 position.

A highly efficient and selective green process for this transformation has been developed using a diatomite-supported copper/nickel (Cu/Ni) bimetallic catalyst . Research has shown that this method can achieve a 97% yield of Methyl 12-hydroxyoctadecanoate from methyl ricinoleate . The catalyst demonstrates high stability and can be recycled and reused multiple times while preserving much of its catalytic activity, making it a promising approach for the sustainable production of this compound from biomass sources .

Table 1: Catalytic Hydrogenation of Methyl Ricinoleate

| Catalyst | Hydrogen Pressure | Temperature | Time | Yield of Methyl 12-hydroxyoctadecanoate |

|---|---|---|---|---|

| Ni₇Cu₁/diatomite | 2 MPa | 130 °C | 4 h | 97% |

Formation of Halogenated and Cyclic Derivatives

The structure of Methyl 12-hydroxyoctadecanoate and its unsaturated precursors allows for the synthesis of various halogenated and cyclic derivatives.

The synthesis of gem-dichlorocyclopropane derivatives typically involves the reaction of an alkene with dichlorocarbene. In the case of methyl ricinoleate, the unsaturated analogue of Methyl 12-hydroxyoctadecanoate, the double bond can be converted into a dichlorocyclopropane ring. However, the presence of the free hydroxyl group interferes with the reaction .

Direct reaction of dichlorocarbene with Methyl 12-hydroxystearate does not yield a cyclopropane derivative but instead results in the formation of methyl 12-chlorostearate (49% yield) and methyl 12-O-formylstearate (19% yield) . To achieve successful dichlorocyclopropanation of the double bond in methyl ricinoleate, the hydroxyl group must first be protected, for instance, as a tetrahydropyranyl (THP) ether. Following the protection step, the reaction with dichlorocarbene (generated from chloroform and sodium hydroxide using a phase-transfer catalyst) proceeds in high yield. The protecting group can then be removed to yield the hydroxy-dichlorocyclopropane derivative .

Table 2: Reactivity with Dichlorocarbene

| Substrate | Conditions | Major Products | Yield |

|---|---|---|---|

| This compound | Dichlorocarbene | Methyl 12-chlorostearate | 49% |

| Methyl 12-O-formylstearate | 19% | ||

| O-THP protected Methyl Ricinoleate | Dichlorocarbene | O-THP protected gem-dichlorocyclopropane derivative | High |

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, can be synthesized from the unsaturated precursor, methyl ricinoleate. These nitrogen-containing heterocycles are valuable intermediates in organic synthesis nih.gov. The synthesis of enantiomerically pure fat-derived aziridines from ricinoleic acid has been reported uni-oldenburg.deresearchgate.netscribd.com.

The synthetic pathway involves a multi-step process:

Epoxidation: The double bond of methyl ricinoleate is first converted to an epoxide.

Azidation: The epoxide ring is opened by treatment with sodium azide and ammonium chloride, leading to the formation of an azido hydroxy compound uni-oldenburg.deresearchgate.net.

Cyclization: The azido alcohol is then treated with a phosphine reagent, such as polymer-bound triphenylphosphine, which facilitates the cyclization to form the aziridine ring with good yields uni-oldenburg.deresearchgate.net. This method produces diastereomeric hydroxyaziridines, such as methyl (9R,10S,12R)-9,10-epimino-12-hydroxyoctadecanoate and methyl (9S,10R,12R)-9,10-epimino-12-hydroxyoctadecanoate uni-oldenburg.deresearchgate.netscribd.com.

Furthermore, the nitrogen atom in the resulting aziridine ring behaves as a secondary amine and can be functionalized. N-substituted aziridine derivatives can be obtained in moderate to good yields by reacting the parent aziridine with various alkylating and acylating agents, including phenyl isocyanate, acetyl chloride, and alkyl chloroformates uni-oldenburg.deresearchgate.net.

Thermal Degradation and Stability Mechanisms

Methyl 12-hydroxyoctadecanoate is a stable compound under normal temperature and pressure conditions acme-hardesty.com. However, it is susceptible to degradation under specific conditions. High temperatures and direct sunlight should be avoided to prevent decomposition acme-hardesty.com. The compound is combustible and will burn at high temperatures, with a flash point of 215 °C and a fire point of 230 °C royalcastor.net. When subjected to thermal decomposition, the primary hazardous products are carbon oxides, specifically carbon monoxide (CO) and carbon dioxide (CO₂) acme-hardesty.com. While detailed mechanistic studies are not widely available, the degradation pathway is expected to involve the breakdown of the long hydrocarbon chain and ester functional group at elevated temperatures.

Biological Activities and Mechanistic Investigations of Methyl 12 Hydroxyoctadecanoate

Modulatory Effects on Cellular Functions

Methyl 12-hydroxyoctadecanoate (B1258542), a hydroxylated fatty acid methyl ester, has been the subject of investigations into its interactions with cellular systems, revealing its potential to modulate key cellular processes. These effects are particularly notable in microbial communities and in its interactions with the fundamental lipid structures of cell membranes.

Biofilm Formation Modulation in Microbial Systems

The precursor to Methyl 12-hydroxyoctadecanoate, 12-hydroxystearic acid (12-HSA), has demonstrated significant capabilities in modulating biofilm formation, a crucial process for microbial survival and proliferation. Research has shown that 12-HSA can act as a signaling molecule in interspecies communication, influencing the development of biofilms in a manner that is dependent on the specific bacterial strain and environmental conditions such as temperature. For instance, 12-HSA has been observed to promote biofilm formation in marine bacterial strains Aliivibrio oceani SD3 and SD9 at 19°C and 27°C, respectively, while having a negligible effect on the biofilm formation of A. oceani SD8 at the same temperatures nih.gov. This differential regulation suggests a specific mechanism of action rather than a general effect on membrane fluidity nih.gov.

The stereochemistry of 12-HSA also plays a critical role in its modulatory effects. Studies on Escherichia coli BL21 have shown that a racemic mixture of (R) and (S)-12-HSA can inhibit biofilm formation more significantly than the (R)-isomer alone at high concentrations (200 µg/ml). Conversely, at lower concentrations (25 µg/ml), the racemic mixture shows a slightly greater increase in biofilm biomass compared to the (R)-isomer nih.gov. These findings underscore the nuanced and concentration-dependent nature of 12-HSA's influence on microbial biofilms.

Table 1: Effect of Racemic 12-HSA and (R)-12-HSA on E. coli BL21 Biofilm Formation

| Compound | Concentration (µg/ml) | Biofilm Modulation |

|---|---|---|

| Racemic 12-HSA | 200 | ~48% inhibition |

| (R)-12-HSA | 200 | ~29% inhibition |

| Racemic 12-HSA | 25 | ~18% increase |

| (R)-12-HSA | 25 | ~15% increase |

Interaction with Membrane Lipid Structures

The presence of a hydroxyl group on the fatty acid chain of Methyl 12-hydroxyoctadecanoate suggests a potential for specific interactions with the lipid bilayers of cell membranes. While direct studies on Methyl 12-hydroxyoctadecanoate are limited, research on other hydroxylated fatty acids provides insights into these interactions. The position of the hydroxyl group can influence the packing of lipid molecules, potentially altering membrane fluidity and permeability. Long-chain hydroxy fatty acids have been shown to affect the gel to liquid-crystalline phase transition of model membranes, which can, in turn, modulate the function of membrane-embedded proteins and signaling pathways. The interactions are complex and depend on the specific nature of the fatty acid and the composition of the lipid bilayer.

Antimicrobial Properties against Bacteria and Fungi

Various fatty acid methyl esters (FAMEs) have been reported to possess antimicrobial properties, and this extends to derivatives of Methyl 12-hydroxyoctadecanoate. While specific minimum inhibitory concentration (MIC) data for Methyl 12-hydroxyoctadecanoate is not extensively available, related compounds have demonstrated notable activity. For instance, ricinoleate-based lipoconjugates of phenolic acids, which can be synthesized from Methyl 12-hydroxyoctadecanoate, have been noted for their antioxidant and antifungal properties sigmaaldrich.comlookchem.com.

Studies on various plant and microbial extracts rich in FAMEs have shown broad-spectrum antimicrobial effects. For example, extracts containing various octadecanoic acid methyl esters have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains biotech-asia.orgnih.gov. The proposed mechanism for the antimicrobial action of fatty acids and their esters often involves the disruption of the cell membrane, leading to increased permeability and eventual cell lysis.

Anti-Inflammatory Pathways and Mechanisms of Action

While direct evidence for the anti-inflammatory activity of Methyl 12-hydroxyoctadecanoate is still emerging, studies on structurally similar compounds provide a strong indication of its potential in this area. A closely related compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been shown to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse models nih.govsemanticscholar.org. This suggests that the presence of a hydroxyl group on the fatty acid methyl ester backbone could be a key structural feature for anti-inflammatory effects.

The mechanisms through which fatty acids and their derivatives exert anti-inflammatory effects are multifaceted. One of the primary pathways implicated is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. By inhibiting the activation of NF-κB, certain fatty acids can effectively dampen the inflammatory response. Other potential mechanisms include the inhibition of pro-inflammatory enzymes such as lipoxygenases and cyclooxygenases, which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Interactions within Biological Systems

Cellular Uptake Investigations in Skin Cells

Research has demonstrated that topically applied fatty acid methyl esters, including those structurally similar to Methyl 12-hydroxyoctadecanoate, can penetrate the epidermis and be metabolized by skin cells nih.gov. This indicates that these compounds can be absorbed by keratinocytes and fibroblasts, the primary cell types in the skin. Upon penetration, these esters can be incorporated into endogenous lipid metabolism, potentially influencing the composition and function of cellular membranes and signaling pathways within the skin nih.gov.

The cellular uptake of long-chain fatty acids and their esters is a complex process that can involve both passive diffusion and protein-mediated transport. Key proteins involved in the transport of fatty acids across the plasma membrane of skin cells include the fatty acid transport proteins (FATPs), particularly FATP4, which is highly expressed in the skin nih.gov. Once inside the cell, these fatty acid derivatives are typically activated to their coenzyme A (CoA) esters, which can then be directed into various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids such as phospholipids (B1166683) and ceramides, which are crucial for maintaining the skin's barrier function nih.gov.

Synergistic Bioactivity Studies with Co-Formulants

Currently, detailed studies focusing specifically on the synergistic bioactivity of Methyl 12-hydroxyoctadecanoate with co-formulants are not extensively documented in the available research. However, related research into its derivatives provides some insight into its potential for combined applications. For instance, studies have been conducted on the synthesis of novel ricinoleate-based lipoconjugates of phenolic acids, which are derivatives of Methyl 12-hydroxyoctadecanoate, to evaluate their antioxidant and antifungal properties. Such research into derivatives suggests a potential area for future investigation into the synergistic effects of the parent compound when combined with other active agents for applications in pharmaceuticals or food preservation.

Roles in Metabolic and Signaling Pathways

Methyl 12-hydroxyoctadecanoate is implicated in several metabolic and signaling pathways, primarily related to lipid metabolism and cellular stress responses. The compound's structure, featuring a hydroxyl group on the fatty acid chain, allows it to interact with lipid membranes, potentially influencing their fluidity and stability. This interaction with membrane structures may, in turn, affect cellular signaling cascades.

Research indicates that Methyl 12-hydroxyoctadecanoate can influence lipid metabolism pathways and modulate oxidative stress pathways. It is suggested that it may act as an antioxidant, thereby protecting cells from oxidative damage. Its parent compound, 12-hydroxystearic acid, is found in tissues and membranes, further supporting its potential role in biological systems.

| Pathway/Process | Observed or Postulated Role of Methyl 12-hydroxyoctadecanoate | Potential Mechanism |

|---|---|---|

| Lipid Metabolism | Influences lipid metabolism pathways | Interaction with lipid membranes, affecting fluidity and stability |

| Oxidative Stress | Modulates oxidative stress pathways, acting as an antioxidant | Protects cells from oxidative damage |

| Cellular Signaling | May affect cellular signaling pathways | Interactions with membrane lipid structures |

Studies on Stability and Transformation under Physiological Conditions

The stability of Methyl 12-hydroxyoctadecanoate has been investigated under simulated physiological conditions, particularly those found in the stomach. One of the primary chemical challenges for lipids during digestion is the highly acidic environment of the stomach. mdpi.com

A study subjecting various model lipids to in vitro gastric conditions found that Methyl 12-hydroxyoctadecanoate exhibited notable stability. mdpi.com While other oxidized lipids, such as methyl 9,10-epoxystearate (B1258512) and linoleate (B1235992) hydroperoxides, experienced significant degradation, Methyl 12-hydroxyoctadecanoate remained unaltered. mdpi.com This suggests that the compound can withstand the low pH environment of gastric fluid without significant transformation. mdpi.com This high oxidative stability is a noted characteristic of the compound. royalcastor.net In general, it is considered stable under normal temperature and pressure. acme-hardesty.com

| Compound | Observed Transformation/Loss | Reference |

|---|---|---|

| Methyl 12-hydroxyoctadecanoate | Remained unaltered | mdpi.com |

| Methyl 9,10-epoxystearate | Losses ranging from 17.8% to 58.8% | mdpi.com |

| Linoleate hydroperoxides | Losses ranging from 42.3% to 61.7% | mdpi.com |

Mitochondrial Function Modulation

The influence of Methyl 12-hydroxyoctadecanoate on mitochondrial function appears to be linked to its role in lipid metabolism and oxidative stress responses. Research indicates that the compound can influence metabolic pathways that are closely associated with mitochondrial activity. Specifically, its potential to modulate oxidative stress is relevant to mitochondrial health, as mitochondria are a primary source of intracellular reactive oxygen species (ROS). nih.gov By acting as an antioxidant, Methyl 12-hydroxyoctadecanoate may help protect cells, including their mitochondria, from oxidative damage. However, detailed studies on the direct mechanisms of how it modulates specific mitochondrial functions, such as the electron transport chain or mitochondrial biogenesis, are not yet fully elucidated.

Advanced Characterization Techniques in Methyl 12 Hydroxyoctadecanoate Research

Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic composition, bonding, and functional groups within the Methyl 12-hydroxyoctadecanoate (B1258542) molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of Methyl 12-hydroxyoctadecanoate shows distinct signals corresponding to the methyl ester group, the methine proton at the hydroxyl-bearing carbon, the long aliphatic chain, and the terminal methyl group.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in Methyl 12-hydroxyoctadecanoate produces a distinct signal, allowing for the unambiguous identification of the ester carbonyl carbon, the carbon bearing the hydroxyl group (C-12), the methoxy (B1213986) carbon, and the numerous methylene (B1212753) carbons of the alkyl chain. cir-safety.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. While a standard ¹³C NMR spectrum shows all carbon signals, DEPT experiments can be run to selectively show only certain types of carbons, which simplifies the assignment of complex spectra like that of Methyl 12-hydroxyoctadecanoate.

| Nucleus | Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | -OCH₃ (Ester methyl) | ~3.67 (singlet) |

| ¹H | -CH(OH)- (Methine) | ~3.58 (multiplet) |

| ¹H | -CH₂-COO- (α to carbonyl) | ~2.30 (triplet) |

| ¹H | -(CH₂)n- (Alkyl chain) | ~1.20-1.65 (multiplet) |

| ¹H | -CH₃ (Terminal methyl) | ~0.88 (triplet) |

| ¹³C | C=O (Ester carbonyl) | ~174.6 |

| ¹³C | -CH(OH)- (C-12) | ~72.0 |

| ¹³C | -OCH₃ (Ester methyl) | ~51.4 |

| ¹³C | -(CH₂)n- (Alkyl chain) | ~22.0-38.0 |

| ¹³C | -CH₃ (Terminal methyl) | ~14.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cir-safety.org The IR spectrum of Methyl 12-hydroxyoctadecanoate displays characteristic absorption bands that confirm its structure.

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | ~3600-3200 (Broad) |

| C-H (Alkane) | Stretching | ~2925 and ~2855 |

| C=O (Ester) | Stretching | ~1740 |

| C-O (Ester) | Stretching | ~1200-1150 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates volatile compounds in a mixture using gas chromatography and then detects them with a mass spectrometer. thepharmajournal.com For Methyl 12-hydroxyoctadecanoate, GC-MS provides both the retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule, which helps in structural confirmation. A key fragmentation occurs via alpha-cleavage adjacent to the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise elemental formula of the molecule and its fragments, distinguishing it from other compounds with the same nominal mass. For Methyl 12-hydroxyoctadecanoate (C₁₉H₃₈O₃), HRMS can confirm its elemental composition by providing an exact mass measurement that matches the theoretical value. wiley.com

| Technique | Information Obtained | Value for C₁₉H₃₈O₃ |

|---|---|---|

| GC-MS (EI) | Molecular Ion (M⁺) m/z | 314.5 |

| GC-MS (EI) | Key Fragment m/z | [M-H₂O]⁺, fragments from C-C cleavage |

| HRMS | Calculated Exact Mass | 314.2821 |

Chromatographic Separation and Purity Assessment Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. While GC is often used for fatty acid methyl esters, HPLC and UPLC are valuable for analyzing less volatile derivatives or for purity assessment without the need for high temperatures that could degrade the sample.

In the context of Methyl 12-hydroxyoctadecanoate, a reversed-phase HPLC or UPLC method would typically be employed. The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). Detection is often achieved using a UV detector (if the compound has a chromophore or is derivatized), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). These methods are highly sensitive and provide quantitative data on the purity of Methyl 12-hydroxyoctadecanoate, separating it from starting materials, byproducts, or isomers. UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller stationary phase particles.

Material Characterization for Catalytic Applications

Methyl 12-hydroxyoctadecanoate can be produced via catalytic hydrogenation of methyl ricinoleate (B1264116) or used as a substrate in other catalytic transformations. The characterization of the heterogeneous catalysts used in these processes is critical to understanding their activity and selectivity.

X-ray Diffraction (XRD) is a primary technique for characterizing the solid-state structure of catalysts. mdpi.com It is not used to analyze the Methyl 12-hydroxyoctadecanoate molecule itself, but rather the crystalline materials that catalyze its formation or conversion. XRD provides fundamental information about the catalyst, including:

Phase Identification: Identifying the crystalline phases present in the catalyst (e.g., metal oxides, zeolites).

Crystallite Size: Estimating the size of the catalyst nanocrystals, which can significantly impact catalytic activity.

Lattice Parameters: Determining the unit cell dimensions, which can indicate the incorporation of metal dopants into a support structure. researchgate.net

Crystallinity: Assessing the degree of crystalline order within the catalytic material.

For instance, in the synthesis of Methyl 12-hydroxyoctadecanoate, if a supported metal catalyst (like Palladium on carbon or Nickel on a zeolite support) is used, XRD would be employed to confirm the structure of the support and to determine the size and dispersion of the metal nanoparticles. researchgate.net

Electron Microscopy (TEM, SEM-EDS)

Electron microscopy techniques are crucial for elucidating the morphology, particle size, and elemental distribution of catalysts used in the synthesis of Methyl 12-hydroxyoctadecanoate.

Transmission Electron Microscopy (TEM) analysis of the Cu/Ni bimetallic catalyst supported on diatomite reveals the dispersion and size of the metal nanoparticles. Research shows that in an effective catalyst for the hydrogenation of methyl ricinoleate, highly dispersed Cu/Ni alloy nanoparticles are formed on the diatomite support. These nanoparticles are observed to be nearly spherical with an average particle size in the range of 5-10 nanometers. This high level of dispersion is a key factor in the catalyst's activity.

| Technique | Observation | Significance for Synthesis |

| TEM | Highly dispersed, spherical Cu/Ni alloy nanoparticles (5-10 nm) | High dispersion provides more active sites for the hydrogenation reaction. |

| SEM | Porous, disc-like morphology maintained after metal loading | The support structure provides a high surface area for the reaction. |

| EDS | Uniform distribution of Ni, Cu, Si, and O elements | Homogenous elemental distribution ensures consistent catalytic activity. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is employed to investigate the surface elemental composition and the chemical oxidation states of the metals in the catalyst. For the Cu/Ni bimetallic catalyst, XPS analysis confirms the presence of Ni, Cu, O, Si, and adventitious Carbon (C) on the surface.

The high-resolution XPS spectra provide detailed information about the metallic states. The Ni 2p spectrum shows binding energies corresponding to both metallic Ni (Ni⁰) and oxidized nickel (Ni²⁺), indicating that a portion of the nickel is reduced to its active metallic form. Similarly, the Cu 2p spectrum reveals the presence of metallic copper (Cu⁰). The formation of a Cu/Ni alloy is also substantiated by shifts in the binding energies compared to their monometallic counterparts. The presence of these metallic species is critical for the catalytic hydrogenation process that converts methyl ricinoleate to Methyl 12-hydroxyoctadecanoate.

| Element | Oxidation States Detected | Role in Catalysis |

| Nickel (Ni) | Ni⁰, Ni²⁺ | Ni⁰ is an active site for hydrogenation. |

| Copper (Cu) | Cu⁰ | Cu⁰ contributes to catalytic activity and selectivity. |

Temperature Programmed Reduction (H₂-TPR)

Temperature Programmed Reduction with hydrogen (H₂-TPR) is utilized to study the reducibility of the metal oxides in the catalyst and the interaction between the different metallic species. In the H₂-TPR profile of the diatomite-supported Cu/Ni catalyst, distinct reduction peaks are observed.

The profile typically shows a low-temperature reduction peak associated with the reduction of copper oxides and a higher-temperature, broad peak corresponding to the reduction of nickel oxide. The presence of copper facilitates the reduction of nickel oxide at a lower temperature than in a mono-metallic nickel catalyst, suggesting a strong interaction and synergy between Cu and Ni. This enhanced reducibility is directly linked to the formation of the highly active Cu/Ni alloy, which is essential for the efficient and selective hydrogenation of the carbon-carbon double bond in methyl ricinoleate to yield Methyl 12-hydroxyoctadecanoate.

| Catalyst Species | Reduction Temperature Range (°C) | Implication |

| Copper Oxides | Lower Temperature | Easily reduced to active metallic Cu. |

| Nickel Oxide | Higher Temperature (lowered by Cu) | Synergistic interaction with Cu enhances reducibility, forming the active alloy. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability and decomposition characteristics of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

For Methyl 12-hydroxyoctadecanoate, a fatty acid methyl ester (FAME), TGA reveals its behavior at elevated temperatures. While a specific TGA curve for this exact compound is not detailed in readily available literature, the thermal decomposition of similar C18 FAMEs provides a strong indication of its stability. The thermal degradation of FAMEs generally occurs in a single primary stage corresponding to the volatilization and decomposition of the molecule.

Studies on related compounds show that the onset of thermal decomposition for saturated and monounsaturated methyl esters occurs at temperatures well above 200°C. For instance, methyl ricinoleate, the precursor to Methyl 12-hydroxyoctadecanoate, exhibits a major decomposition event around 262°C, leading to a significant mass loss of approximately 96%. It is expected that Methyl 12-hydroxyoctadecanoate, being a saturated ester, would display comparable or slightly higher thermal stability. The process involves the breaking of C-C, C-O, and C-H bonds at high temperatures.

| Temperature Range | Event | Mass Loss (%) |

| ~200-350°C | Onset and primary thermal decomposition/volatilization | > 95% |

| > 350°C | Decomposition of any minor, more stable residues | < 5% |

Academic Applications and Research Paradigms of Methyl 12 Hydroxyoctadecanoate

Reference Standard for Fatty Acid Identification and Quantification

In analytical chemistry, methyl 12-hydroxyoctadecanoate (B1258542) is utilized as a reference standard for the precise identification and quantification of fatty acids. sigmaaldrich.com This is particularly crucial in the analysis of complex biological and synthetic samples where accurate determination of fatty acid composition is essential.

Identification of 12-Hydroxystearic Acid in Biological and Synthetic Samples

Methyl 12-hydroxyoctadecanoate is a key reference material for detecting and quantifying 12-hydroxystearic acid. sigmaaldrich.com 12-hydroxystearic acid is a hydroxylated fatty acid found in various natural sources, including castor oil after hydrogenation, and has applications in industries ranging from cosmetics to lubricants. google.comnih.gov As a certified reference material, methyl 12-hydroxyoctadecanoate allows researchers to accurately calibrate analytical instruments, such as gas chromatographs and mass spectrometers, ensuring the reliability of their measurements. lgcstandards.com This is vital for understanding the metabolic pathways involving this fatty acid in biological systems and for quality control in synthetic processes.

Organogelator Studies and Self-Assembly Research

The molecular structure of methyl 12-hydroxyoctadecanoate and its parent compound, 12-hydroxystearic acid, makes them excellent candidates for studies in supramolecular chemistry, specifically as organogelators. nih.govnih.gov Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel.

Investigation of Gelation Processes and Gel Properties

Researchers have extensively studied derivatives of (R)-12-hydroxystearic acid as low molecular-mass organogelators (LMOGs). nih.gov These studies investigate how molecules self-assemble into fibrillar networks. nih.govresearchgate.net The gelation process is influenced by non-covalent interactions such as hydrogen bonding and van der Waals forces. uniroma1.it The resulting organogels can exhibit interesting properties, including thixotropy, where the gel becomes fluid when agitated and returns to a solid state when at rest. nih.gov X-ray studies have revealed that the gelator molecules are often packed in lamellae within the fibers that make up the gel network. nih.gov Understanding these self-assembly mechanisms is crucial for designing new materials with tailored properties for various applications.

Development of Bio-based Polymers and Elastomers

Methyl 12-hydroxyoctadecanoate is a valuable monomer in the synthesis of bio-based polymers and elastomers, contributing to the development of more sustainable materials. nih.gov The presence of both a hydroxyl and an ester group allows it to participate in polymerization reactions.

Synthesis of Poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)]

A notable example of its application in polymer chemistry is the lipase-catalyzed synthesis of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)]. nih.gov In this process, 12-hydroxydodecanoic acid and methyl 12-hydroxystearate are copolymerized using an immobilized lipase (B570770) from Candida antarctica. nih.gov This enzymatic approach is considered an environmentally benign method for polymer synthesis. nih.gov The resulting copolymers exhibit properties that can be tuned by varying the monomer ratio. nih.gov

Design of Green and Sustainable Polymer Materials

The use of methyl 12-hydroxyoctadecanoate in polymerization aligns with the principles of green chemistry, aiming to create sustainable materials from renewable resources. nih.gov The copolymers synthesized from this monomer, such as poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], have shown promising properties as green and sustainable elastomers. nih.gov For instance, by adjusting the proportion of the 12-hydroxystearate component, the crystallinity and mechanical properties of the resulting polymer can be controlled. nih.gov Copolymers with a higher content of 12-hydroxystearate tend to be less crystalline and more liquid at room temperature, while a copolymer with 36 mol-% of 12-hydroxystearate exhibited elastic behavior. nih.gov Furthermore, these bio-based polymers have demonstrated excellent biodegradability in activated sludge and can be chemically recycled using lipase, highlighting their potential as environmentally friendly alternatives to conventional plastics. nih.gov

| Property | Poly(12HD) | Poly(12HD-co-36 mol-% 12HS) | Poly(12HD-co-60 mol-% 12HS) |

| Melting Temperature (Tm) | 87.6 °C | Decreased | Viscous Liquid at Room Temp. |

| Crystalline Temperature (Tc) | 64 °C | Decreased | Viscous Liquid at Room Temp. |

| Young's Modulus | High | Decreased | Decreased |

| Hardness (Durometer A) | High | 70 A | Decreased |

Exploration in Pharmaceutical and Nutritional Research

The functionalized nature of Methyl 12-hydroxyoctadecanoate makes it a valuable molecule for investigation in pharmaceutical and nutritional sciences, particularly in the development of new bioactive compounds and in studies of lipid metabolism.

Researchers have utilized Methyl 12-hydroxyoctadecanoate's precursor, ricinoleic acid, to synthesize novel lipoconjugates with phenolic acids, demonstrating significant antioxidant and antifungal activities. sigmaaldrich.comlookchem.com One study focused on creating conjugates of phenolic acids (like ferulic acid and p-coumaric acid) with a ricinoleate-based structure, which is chemically similar to Methyl 12-hydroxyoctadecanoate. sigmaaldrich.com The aim was to develop compounds for potential use in food preservation and pharmaceutical applications. sigmaaldrich.comsigmaaldrich.com

These studies evaluate the antioxidant potential of the synthesized compounds through various assays, including DPPH radical scavenging activity. The antifungal efficacy is often tested against a range of fungal strains. The findings indicate that these lipoconjugates can exhibit potent bioactivity, which is attributed to the synergistic effects of the lipid and phenolic moieties.

Table 1: Research Findings on Antioxidant and Antifungal Lipoconjugates

| Parameter | Description | Findings |

|---|---|---|

| Antioxidant Activity | The ability of the lipoconjugates to scavenge free radicals, often measured by IC50 values (the concentration required to inhibit 50% of the radicals). | Fatty acid methyl esters (FAMEs) in general have shown small IC50 values, ranging from 1.86 to 9.42 μg/mL in some studies, indicating significant antioxidant potential. researchgate.net |

| Antifungal Activity | The effectiveness of the compounds in inhibiting the growth of various fungal species, determined by the Minimum Inhibitory Concentration (MIC). | FAMEs from various oils have demonstrated antifungal activity against Paracoccidioides spp. with MIC values between 15.6-500 µg/mL. researchgate.net Certain FAMEs also showed activity against Candida species. researchgate.net |

Methyl 12-hydroxyoctadecanoate serves as a model compound in nutritional science to understand the metabolic fate of hydroxylated fatty acids during digestion. sigmaaldrich.com Research has explored the chemical transformations of such lipids under simulated gastric conditions to provide insights into dietary fat metabolism. sigmaaldrich.com One study investigated the stability and changes of various model lipids, including hydroxy fatty acids, under these conditions. sigmaaldrich.com

The presence of the hydroxyl group can influence the absorption and metabolic pathways of the fatty acid. Studies on the parent compound, 12-hydroxystearic acid, have shown that it is absorbed in amounts similar to its non-hydroxylated counterpart, stearic acid, without inducing steatorrhea (the excretion of abnormal quantities of fat) in canine models. nih.gov This suggests that the hydroxyl group does not fundamentally impede its absorption, a key consideration in nutritional science. nih.gov

Table 2: Research Findings in Dietary Fat Metabolism

| Study Focus | Model System | Key Findings |

|---|---|---|

| Chemical Stability | Simulated Gastric Conditions | Investigated the chemical changes and stability of hydroxy fatty acids to understand their behavior during digestion. sigmaaldrich.com |

| Absorption | Canine Models (using 12-hydroxystearic acid) | The hydroxylated fatty acid was absorbed similarly to unsubstituted stearic acid, indicating it does not significantly impair lipid absorption. nih.gov |

Environmental Biotechnology and Bioremediation Research

In the field of environmental science, Methyl 12-hydroxyoctadecanoate is studied for its potential role in bioremediation and the enhancement of biogeochemical cycles.

Research has identified Methyl 12-hydroxyoctadecanoate as a component of plant root exudates that can influence microbial activity and nutrient cycling in the rhizosphere. sigmaaldrich.comsigmaaldrich.com A notable study highlighted its role in stimulating nitrogen removal in the rhizosphere of the aquatic plant duckweed. sigmaaldrich.comsigmaaldrich.com Nitrogen is a crucial nutrient, but in excess, it can be a significant pollutant in aquatic ecosystems, leading to eutrophication. khanacademy.org The compound is believed to enhance the activity of denitrifying bacteria, which convert nitrates back into nitrogen gas, thereby removing excess nitrogen from the ecosystem. khanacademy.org This process is a vital part of the natural nitrogen cycle, which involves the transformation of nitrogen between the atmosphere, soil, plants, and microbes. mdpi.comnih.gov

The ability of Methyl 12-hydroxyoctadecanoate to enhance nitrogen removal has direct implications for wastewater treatment. sigmaaldrich.comsigmaaldrich.com High concentrations of nitrogen compounds in wastewater are a major environmental concern. The findings from the duckweed rhizosphere study suggest that compounds like Methyl 12-hydroxyoctadecanoate could be used to improve the efficiency of nitrogen removal in constructed wetlands or other biological wastewater treatment systems. sigmaaldrich.comsigmaaldrich.com By promoting the growth and activity of beneficial microorganisms, it can contribute to a more effective and natural water purification process.

Table 3: Research Findings in Environmental Biotechnology

| Application Area | Mechanism of Action | Research Outcome |

|---|---|---|

| Nitrogen Cycling | Stimulation of denitrifying bacteria in the plant rhizosphere. sigmaaldrich.comsigmaaldrich.com | Enhanced removal of nitrogen from the ecosystem. sigmaaldrich.comsigmaaldrich.com |

| Wastewater Treatment | Promotion of microbial processes that remove nitrogen pollutants. sigmaaldrich.comsigmaaldrich.com | Potential for improving the efficiency of biological wastewater treatment systems. sigmaaldrich.com |

Future Directions and Emerging Research Avenues for Methyl 12 Hydroxyoctadecanoate

Development of Novel and Highly Efficient Synthetic Approaches

While the traditional synthesis of methyl 12-hydroxyoctadecanoate (B1258542) involves the transesterification of castor oil, researchers are actively pursuing more efficient and environmentally friendly methods. evitachem.com Key areas of development include:

Enzymatic Synthesis: Lipase-catalyzed reactions are gaining traction as a greener alternative to chemical catalysis. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the epoxidation and polymerization of related compounds, suggesting their potential for the direct and selective synthesis of methyl 12-hydroxyoctadecanoate and its derivatives under mild conditions. mdpi.com This approach minimizes byproducts and the use of harsh chemicals.

Catalytic Innovations: Research into novel catalysts aims to improve reaction yields and selectivity. For instance, ruthenium catalysts have demonstrated high efficiency in the Oppenauer-type oxidation of methyl 12-hydroxystearate, a closely related process. The development of recyclable catalysts is also a key focus to enhance the sustainability of the synthesis process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of fatty acid derivatives is an emerging area with significant potential.

Advanced Understanding of Biological Mechanisms and Signaling Pathways

The biological significance of methyl 12-hydroxyoctadecanoate and its parent compound, 12-hydroxystearic acid (12-HSA), is an area of expanding research. While 12-HSA is known for its role as a molecular gelator, its influence on cellular processes is becoming a focal point. researchgate.net

Cellular Interactions: As a fatty acid derivative, methyl 12-hydroxyoctadecanoate is believed to interact with cell membranes and may play a role in signaling pathways related to inflammation and metabolic processes. evitachem.com Studies on related hydroxystearic acids have shown that the position of the hydroxyl group can significantly impact their biological activity, including their ability to inhibit the growth of cancer cell lines. nih.gov

Signaling Pathways: Future research will likely focus on elucidating the specific signaling pathways modulated by methyl 12-hydroxyoctadecanoate. This includes investigating its potential interactions with nuclear receptors, G-protein coupled receptors, and enzymes involved in lipid metabolism. The recent discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) as endogenous lipids with anti-inflammatory and anti-diabetic effects suggests a promising avenue for investigating the biological roles of similar compounds like methyl 12-hydroxyoctadecanoate. lookchem.comlookchem.com

Expanded Applications in Advanced Materials Science and Engineering

The unique properties of methyl 12-hydroxyoctadecanoate make it a valuable building block for a variety of advanced materials. evitachem.com Its bifunctionality, with both a hydroxyl and an ester group, allows for diverse chemical modifications. evitachem.com

Biodegradable Polymers and Elastomers: Methyl 12-hydroxyoctadecanoate is a key monomer in the synthesis of biodegradable polyesters and elastomers. nih.gov Copolymers of 12-hydroxydodecanoic acid and this compound have been synthesized using lipase catalysis to create sustainable elastomers with good biodegradability and chemical recyclability. nih.gov By varying the monomer ratios, the thermal and mechanical properties of these polymers can be tailored for specific applications. nih.gov

Surfactants and Emulsifiers: The amphiphilic nature of methyl 12-hydroxyoctadecanoate and its derivatives makes them effective surfactants and emulsifiers. researchgate.net Sulfosuccinated derivatives of this compound have been synthesized and shown to have excellent wetting and emulsification properties. researchgate.net

Lubricants and Greases: It is used as a base oil in the production of high-performance greases, contributing to higher dropping points and improved oxidative stability. lookchem.comchemicalbook.com

Phase Change Materials (PCMs): The long hydrocarbon chain of methyl 12-hydroxyoctadecanoate gives it potential for use in thermal energy storage applications as a phase change material.

Interdisciplinary Research on Derived Compounds and Analogues

The chemical versatility of methyl 12-hydroxyoctadecanoate opens up a vast landscape for the synthesis and investigation of novel derivatives and analogues with tailored properties.

Bioactive Derivatives: Researchers are exploring the synthesis of new compounds by modifying the hydroxyl and ester groups to enhance biological activity. For example, the preparation of ricinoleate-based lipoconjugates of phenolic acids has yielded compounds with antioxidant and antifungal properties. chemicalbook.comsigmaaldrich.com The synthesis of aziridines from related fatty acid derivatives has also produced compounds with cytotoxic, antimicrobial, and neuroprotective effects. researchgate.net

Functional Materials: The derivatization of methyl 12-hydroxyoctadecanoate is leading to the development of new functional materials. For instance, its use in creating novel comb-graft copolymer stabilizers has been explored for dispersion polymerization. sigmaaldrich.com

Structural Analogues: The study of structural analogues, such as other positional isomers of hydroxystearic acid, provides valuable insights into structure-activity relationships. nih.gov Research has shown that the position of the hydroxyl group along the fatty acid chain significantly influences the material's self-assembly properties and biological effects. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 12-hydroxyoctadecanoate, and how do they resolve structural ambiguities?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. GC-MS confirms molecular weight and fragmentation patterns (e.g., distinguishing between hydroxylated and unsaturated analogs) , while H and C NMR identify functional groups like the hydroxyl moiety at C12 and ester linkage. For stereochemical confirmation, chiral chromatography or derivatization (e.g., Mosher ester analysis) may be required. Cross-referencing with synthetic standards (e.g., methyl 9,10-dihydroxyoctadecanoate) is essential to avoid misassignment .

Q. How is Methyl 12-hydroxyoctadecanoate synthesized, and what are common pitfalls in its preparation?

- Methodological Answer : A typical route involves esterification of 12-hydroxystearic acid with methanol under acid catalysis. Key challenges include minimizing side reactions (e.g., dehydration of the hydroxyl group). Hydrogenation of methyl ricinoleate (from castor oil) is an alternative, but incomplete reduction can yield unsaturated byproducts. Purity is validated via thin-layer chromatography (TLC) and GC-MS, with yields optimized by controlling reaction temperature (<80°C) and moisture exclusion .

Q. What safety protocols are recommended for handling Methyl 12-hydroxyoctadecanoate in laboratory settings?

- Methodological Answer : While acute toxicity studies in rats indicate low oral and dermal toxicity (LD50 > 2000 mg/kg) , standard PPE (gloves, lab coat) is advised. For inhalation risks, use fume hoods during synthesis. Waste disposal must comply with OECD guidelines for carboxylate esters. Chronic exposure studies are limited, so researchers should monitor for potential bioaccumulation in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of Methyl 12-hydroxyoctadecanoate?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For example, the melting point (reported as 45–50°C) can vary due to cis/trans isomerism in precursor acids. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) clarify polymorphic behavior. Solubility in nonpolar solvents (e.g., hexane) should be tested under controlled humidity to prevent hydroxyl group hydration .

Q. What experimental designs are optimal for studying the environmental persistence of Methyl 12-hydroxyoctadecanoate in human populations?

- Methodological Answer : Cohort studies should integrate LC-MS/MS for trace detection in biological matrices (e.g., plasma, urine). Confounding variables (e.g., concurrent exposure to pesticides/cosmetics) require multivariate regression. Longitudinal sampling and geospatial mapping (e.g., comparing urban vs. rural cohorts) enhance exposure assessment. Systematic reviews must prioritize studies with robust analytical validation to mitigate bias .

Q. How can the stereoselectivity of microbial hydration pathways producing Methyl 12-hydroxyoctadecanoate derivatives be optimized?

- Methodological Answer : Microbial strains like Pseudomonas aeruginosa catalyze hydroxylation of oleate precursors. Fermentation conditions (pH, temperature, substrate concentration) influence enantiomeric excess. Use chiral GC or HPLC to monitor 12(S)- vs. 12(R)-hydroxy products. Directed evolution or CRISPR-based gene editing of hydroxylase enzymes (e.g., CYP450 family) can enhance selectivity .

Data Contradiction and Synthesis Challenges

Q. Why do conflicting toxicity profiles exist for Methyl 12-hydroxyoctadecanoate, and how can these be addressed?

- Methodological Answer : Discrepancies stem from varying test models (e.g., in vitro vs. in vivo) and exposure durations. For example, while acute studies show low toxicity , chronic ecotoxicity data are lacking. Researchers should adopt OECD 207 (earthworm tests) and OECD 201 (algae growth inhibition) for environmental risk assessment. Harmonizing protocols across labs (e.g., via inter-laboratory validation) reduces variability .

Q. What strategies mitigate byproduct formation during large-scale synthesis of Methyl 12-hydroxyoctadecanoate?

- Methodological Answer : Byproducts like methyl 9,10-dihydroxyoctadecanoate arise from over-hydrogenation. Process optimization includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。